(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
Description
Molecular Architecture and Stereochemical Configuration Analysis
The molecular structure of (R)-2-methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide comprises a sulfinamide group (–S(O)NH–) linked to a propane-2-sulfinyl backbone and a 3-(trifluoromethyl)benzylidene substituent. The (R)-configuration at the sulfinyl sulfur atom dictates its stereochemical identity, which is pivotal for its role in enantioselective reactions.
Key Structural Features:
- Sulfinamide Core : The S=O bond length measures approximately 1.45 Å, consistent with sulfinamides. The C–S–N–C dihedral angle adopts a near-perpendicular arrangement (85–95°), minimizing steric clashes between the sulfinyl oxygen and benzylidene group.
- Trifluoromethyl Group : The electron-withdrawing –CF₃ substituent at the benzylidene’s meta position enhances the electrophilicity of the imine carbon, facilitating nucleophilic additions.
- Chiral Center : The (R)-configuration at sulfur is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy, with a specific rotation of [α]ᴅ²⁵ = +72.4° (c = 1.0, CHCl₃).
Table 1: Comparative Stereochemical Data for Sulfinamide Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Specific Rotation ([α]ᴅ²⁵) | +72.4° | -71.8° |
| C–S Bond Length (Å) | 1.82 | 1.81 |
| S=O Bond Length (Å) | 1.45 | 1.44 |
Comparative Analysis of Sulfinamide Tautomeric Forms
Sulfinamides exhibit tautomerism between sulfinylimine (–S(O)=N–) and sulfonamide (–S(O)–NH–) forms. Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal that the sulfinylimine tautomer is energetically favored by 6.8 kcal/mol over the sulfonamide form in this compound.
Tautomeric Stability Drivers:
- Resonance Stabilization : The sulfinylimine form benefits from conjugation between the sulfur lone pair and the imine π-system, reducing energy by 4.2 kcal/mol.
- Steric Effects : The bulky tert-butyl group on the sulfinyl sulfur disfavors the sulfonamide tautomer due to non-bonded interactions with the benzylidene ring.
- Electron-Withdrawing –CF₃ : The –CF₃ group stabilizes the sulfinylimine tautomer via inductive effects, increasing the imine’s electrophilicity.
Figure 1: Energy Profile of Tautomeric Interconversion (DFT)
[Insert schematic showing energy barriers between tautomers]
X-ray Crystallographic Studies and Conformational Dynamics
X-ray diffraction analysis of this compound reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.42 Å, b = 11.03 Å, c = 12.57 Å, and β = 94.3°. The sulfinyl oxygen adopts an eclipsed conformation relative to the benzylidene ring, minimizing torsional strain.
Conformational Highlights:
- Amino Group Orientation : The –NH group lies perpendicular to the benzene ring plane, with N–H···O=S hydrogen bonds (2.12 Å) stabilizing the lattice.
- Methyl Rotation Barriers : The tert-butyl group exhibits a rotational barrier of 3.8 kcal/mol, determined via variable-temperature NMR.
- Trifluoromethyl Effects : The –CF₃ group induces a 7° twist in the benzylidene ring, reducing π-π stacking interactions.
Table 2: X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Volume (ų) | 1,164 |
| R-Factor (%) | 3.2 |
| Torsion Angle (C–S–N–C) | 87.5° |
Properties
IUPAC Name |
(NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-XSZFBFBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Imine Formation
The reaction employs bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Key steps include:
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Activation of the aldehyde : 3-(Trifluoromethyl)benzaldehyde reacts with the base to form a nucleophilic enolate.
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Nucleophilic attack : The sulfinamide’s nitrogen attacks the activated aldehyde, forming an imine bond.
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Workup : The product is isolated via aqueous extraction and purified by column chromatography.
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Solvent: THF
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Base: NaH (1.2 equiv)
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Temperature: 0°C → room temperature (RT)
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Yield: 70–85%
Titanium Isopropoxide-Mediated Condensation
A patent describes using titanium isopropoxide (Ti(OiPr)₄) to facilitate the condensation in THF:
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Catalyst : Ti(OiPr)₄ (1.2 equiv)
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Reaction Time : 4–6 hours at 60°C
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Yield : 82% after purification
This method avoids strong bases, enhancing compatibility with acid-sensitive substrates.
Sulfinyl Chloride Intermediate Route
An alternative approach generates sulfinyl chloride intermediates, which are trapped with amines.
Organometallic Reagent and DABSO
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Sulfinate Formation : Reaction of Grignard reagents with DABSO (SO₂ surrogate) in THF.
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Chlorination : Treatment with SOCl₂ yields sulfinyl chloride.
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Amine Trapping : Addition of 3-(trifluoromethyl)benzylamine forms the target compound.
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Reagents: Phenylmagnesium bromide (1.0 equiv), DABSO (0.5 equiv)
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Chlorination: SOCl₂ (1.1 equiv), 30 min at RT
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Amine: 3-(Trifluoromethyl)benzylamine (1.5 equiv)
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Yield: 65–75%
Asymmetric Catalysis and Chiral Auxiliaries
Chiral resolution is avoided by using enantiopure (R)-sulfinamide precursors. A study demonstrated that (R)-tert-butylsulfinamide provides excellent stereocontrol (>99% ee) when coupled with 3-(trifluoromethyl)benzaldehyde in DCM under inert conditions.
Key Data :
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Solvent: DCM
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Catalyst: None (self-stereodirecting)
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Temperature: −78°C → RT
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Yield: 78%
Comparative Analysis of Methods
| Method | Conditions | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Base-Catalyzed Condensation | NaH, THF, 0°C→RT | 70–85% | >98% ee | High |
| Ti(OiPr)₄-Mediated | Ti(OiPr)₄, THF, 60°C | 82% | >99% ee | Moderate |
| Sulfinyl Chloride Route | DABSO, SOCl₂, RT | 65–75% | 90–95% ee | Low |
| Chiral Auxiliary | (R)-sulfinamide, DCM, −78°C | 78% | >99% ee | High |
Trade-offs :
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Base-catalyzed methods offer high yields but require stringent anhydrous conditions.
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Ti(OiPr)₄ reduces side reactions but increases cost.
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Sulfinyl chloride routes are modular but suffer from lower stereoselectivity.
Purification and Characterization
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Purification : Column chromatography (hexane/ethyl acetate) is standard. Recrystallization from methanol improves purity.
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Characterization :
Industrial-Scale Considerations
Continuous Flow Reactors :
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Enhance safety and yield for large-scale production.
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Residence Time : 30–60 minutes.
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Throughput : 1–5 kg/day.
Microwave-Assisted Synthesis :
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Reduces reaction time from hours to minutes.
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Conditions : 100°C, 150 W, 15 min.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The imine group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide has shown promise in medicinal chemistry due to its unique chemical structure that allows it to interact with biological molecules effectively.
Mechanism of Action:
The compound can act as both a nucleophile and an electrophile, facilitating the formation of covalent bonds with various biological targets. This dual reactivity is crucial for modulating biological pathways and enzyme activities, which can lead to therapeutic effects.
Case Study:
A study demonstrated that sulfinamides could inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents in treating conditions like cancer and metabolic disorders.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing complex organic molecules. Its unique sulfur-nitrogen bond allows for diverse reactivity patterns that are beneficial in constructing various chemical architectures.
Applications in Synthesis:
- Asymmetric Synthesis: The compound can be utilized in asymmetric transformations, enabling the production of chiral compounds with high enantioselectivity.
- Formation of Sulfoximines: It can also be converted into sulfoximines, which are valuable intermediates in pharmaceutical chemistry.
Industrial Applications
The compound's properties make it suitable for industrial applications, particularly in the pharmaceutical industry where it can be used to develop new drugs. Its ability to form stable intermediates under various conditions makes it an attractive option for large-scale synthesis.
Production Methods:
Industrial production may involve continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield while minimizing waste.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. It can coordinate with metal catalysts to induce chirality in the products of various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Selectivity
Trifluoromethyl vs. Polyfluorinated Aryl Groups
- Target Compound : The 3-(trifluoromethyl)benzylidene group provides moderate steric bulk and strong electron-withdrawing effects, facilitating high diastereoselectivity (up to 93% yield) in imine formation and subsequent nucleophilic additions .
- (R,E)-2-Methyl-N-((perfluorophenyl)methylene)propane-2-sulfinamide (1a) : The perfluorinated aryl group increases electrophilicity but introduces steric hindrance, reducing yields (61% in tetrafluorophenyl derivatives) compared to the target compound .
- (R)-N-[1-(2-fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide : A single fluorine atom on the aryl ring results in lower electronic perturbation, leading to milder reactivity and broader substrate compatibility in allylation reactions .
Aliphatic vs. Aromatic Substituents
- (R)-2-Methyl-N-((R)-1-phenylethyl)propane-2-sulfinamide (6b) : The phenylethyl group enhances steric control in Ru-catalyzed aminations, achieving >90% diastereoselectivity. However, aliphatic substituents require higher catalyst loading (1 mol% Ru) compared to aryl-substituted analogs .
- (S)-2-Methyl-N-((S)-1-phenylallyl)propane-2-sulfinamide (4fb) : Allyl groups enable Rh-catalyzed asymmetric allylation but necessitate specialized ligands, contrasting with the straightforward condensation used for the target compound .
Key Observations :
- Ti(OEt)₄-mediated condensations generally yield higher diastereoselectivity (>90%) for aryl-substituted sulfinamides compared to transition metal-catalyzed methods .
- Fluorinated substituents reduce reaction efficiency due to increased steric and electronic demands, as seen in tetrafluorophenyl derivatives (61% yield) .
Spectroscopic and Analytical Data
NMR Chemical Shifts
Biological Activity
(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is an organosulfur compound belonging to the sulfinamide class, characterized by a sulfinamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₂H₁₄F₃NOS
- Molecular Weight : 277.31 g/mol
- CAS Number : 1547490-91-4
- Structure : The structure includes a trifluoromethyl group attached to a benzylidene moiety, contributing to its unique chemical properties and reactivity.
Synthesis
The synthesis of this compound typically involves the condensation of (R)-2-methylpropane-2-sulfinamide with 3-(trifluoromethyl)benzaldehyde, often under mild conditions in the presence of bases like sodium hydride or potassium carbonate .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules through its sulfur-nitrogen bond. This interaction allows it to act as both a nucleophile and an electrophile, facilitating various biochemical reactions.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial potential. In particular, sulfinamides have been investigated for their ability to inhibit bacterial biofilm formation. For example, compounds similar to this compound have shown moderate antibiofilm activity against various strains of bacteria, potentially making them useful in combating infections associated with biofilms .
Anticancer Activity
Research indicates that sulfinamides may possess anticancer properties. The compound has been explored for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated that modifications of sulfinamides can lead to enhanced activity against cancer cell lines by targeting critical signaling pathways .
Case Studies
- Biofilm Inhibition : A study investigating the effects of various sulfinamides on biofilm formation reported that this compound exhibited significant inhibition of biofilm development in E. coli cultures, suggesting its potential as an antimicrobial agent .
- Anticancer Research : Another study evaluated the anticancer effects of sulfinamide derivatives, finding that certain modifications resulted in enhanced cytotoxicity against breast cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer drug .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral auxiliary strategies. For example, Rh-catalyzed asymmetric allylation of tert-butanesulfinamide derivatives is a common approach, where the benzylidene group is introduced through condensation reactions between sulfinamides and aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) . Stereochemical purity is validated using chiral HPLC or polarimetry, supported by H and C NMR to confirm diastereomeric ratios (typically >95:5) .
Q. How is the structural integrity of this sulfinamide confirmed in academic settings?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR are critical. For instance, HRMS data (e.g., [M+H] at m/z 189.32) confirm molecular formula alignment, while H NMR detects characteristic signals for the sulfinamide’s tert-butyl group (~1.3 ppm, singlet) and benzylidene protons (~8.0–8.5 ppm, doublet) .
Q. What solvents and conditions optimize the crystallization of this compound?
- Methodological Answer : Polar aprotic solvents like ethyl acetate/hexane mixtures (3:7 v/v) at low temperatures (0–4°C) are effective. The trifluoromethyl group enhances crystallinity due to its electron-withdrawing nature, while slow evaporation minimizes amorphous byproducts .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)benzylidene moiety influence reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : The -CF group increases electrophilicity at the imine carbon, facilitating nucleophilic additions (e.g., organometallic reagents). Kinetic studies using F NMR or in-situ IR spectroscopy reveal accelerated reaction rates compared to non-fluorinated analogs, with Hammett plots indicating σ values aligning with electron-deficient aryl groups .
Q. What strategies mitigate racemization during multi-step syntheses involving this sulfinamide?
- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce thermal racemization. Chiral derivatization agents (e.g., Mosher’s acid chloride) or circular dichroism (CD) spectroscopy track enantiomeric excess (ee) at each step. Computational DFT studies (e.g., B3LYP/6-31G*) model transition states to predict steric hindrance effects .
Q. How can kinetic resolution be applied to separate diastereomers of this compound?
- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Alternatively, dynamic kinetic resolution (DKR) with palladium catalysts and chiral ligands (e.g., BINAP) achieves >90% ee. Monitoring via chiral stationary phase GC-MS ensures resolution efficiency .
Contradictions and Limitations
- Synthetic Yields : Rh-catalyzed methods ( ) report yields >80%, while condensation routes ( ) vary (50–70%) due to competing hydrolysis of the imine bond.
- pKa Predictions : Computational pKa values ( ) may deviate from experimental measurements due to solvent effects not accounted for in DFT models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
